
(S)-1-(4-Bromophenyl)ethanol
概述
描述
Synthesis Analysis
The synthesis of (S)-1-(4-Bromophenyl)ethanol involves several key strategies including enantioselective catalysis and biocatalytic approaches. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-mediated enantioselective processes highlights the compound's role as an intermediate in the synthesis of new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998). Additionally, electrochemical methods have been developed for converting haloacetophenones to their corresponding halophenyl ethanols, showcasing an efficient pathway for the synthesis of these compounds with high yields (Ikeda, 1990).
Molecular Structure Analysis
The molecular structure of (S)-1-(4-Bromophenyl)ethanol and its derivatives can be elucidated using various spectroscopic techniques, including X-ray crystallography. For example, the study of enantioseparation by crystallization of host-guest complexes with permethylated β-cyclodextrin provides insights into the inclusion geometries and chiral recognition mechanisms, which are crucial for understanding the molecular structure of such compounds (Grandeury, Petit, Gouhier, Agasse, & Coquerel, 2003).
Chemical Reactions and Properties
(S)-1-(4-Bromophenyl)ethanol participates in various chemical reactions, serving as a key intermediate for the synthesis of complex molecules. The compound's reactivity has been explored in the context of cascade reactions for the synthesis of polycyclic aromatic hydrocarbons, demonstrating its versatility in organic synthesis (Iwasaki, Araki, Iino, & Nishihara, 2015).
Physical Properties Analysis
The physical properties of (S)-1-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are essential for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties of (S)-1-(4-Bromophenyl)ethanol, including its reactivity with different chemical reagents, stereoselectivity, and catalytic activities, are crucial for its application in synthetic chemistry. Studies focusing on the enantioselective synthesis and biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) ethanol highlight the importance of understanding the chemical properties for optimizing reaction conditions and achieving high enantiomeric excesses (Kavi, Özdemir, Dertli, & Şahin, 2021).
科学研究应用
- It is used in synthesizing drug intermediates, including antihistamines (Kavi, Özdemir, Dertli, & Şahin, 2021).
- It has potential applications in the synthesis of secondary alcohols like rac-indanol, rac-1-phenylethanol, and rac-1-(3-bromophenyl)-1-ethanol (Galvão et al., 2018).
- It is an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
- It is used in the biocatalytic preparation of optically pure alcohols with high enantioselectivity (Chen, Xia, Liu, & Wang, 2019).
- Its derivatives are used in avoiding-level-crossing muon-spin resonance experiments (Hashmi, Burkert, Bats, & Martyniak, 2006).
- It serves as a building block in synthesizing organic nonlinear optical materials (Asiri, Karabacak, Sakthivel, Al-Youbi, Muthu, Hamed, Renuga, & Alagesan, 2016).
- It is used in green chemistry education, exemplified in solvent-free Wittig reactions (Leung & Angel, 2004).
安全和危害
属性
IUPAC Name |
(1S)-1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Bromophenyl)ethanol | |
CAS RN |
100760-04-1 | |
| Record name | (S)-1-(4-bromophenyl) ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

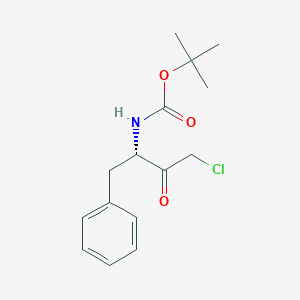
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
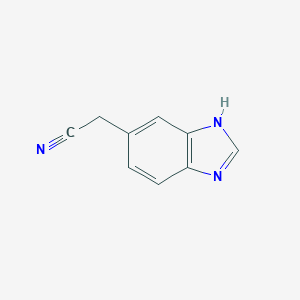
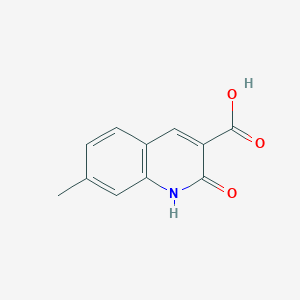
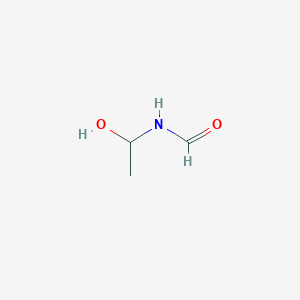
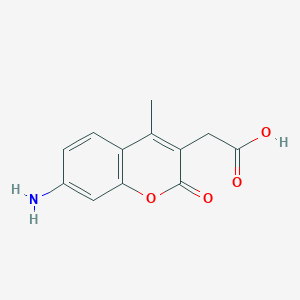
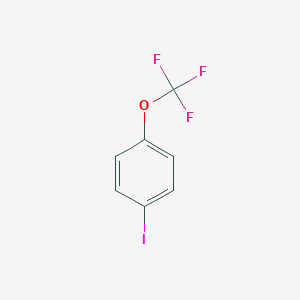
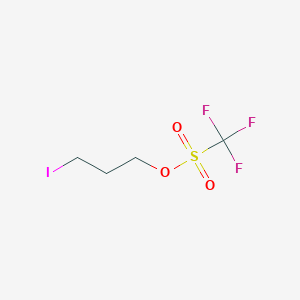
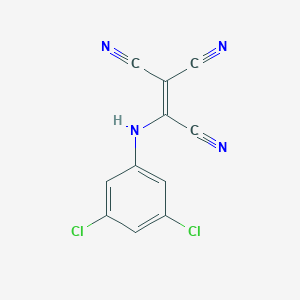
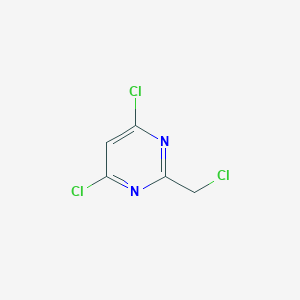
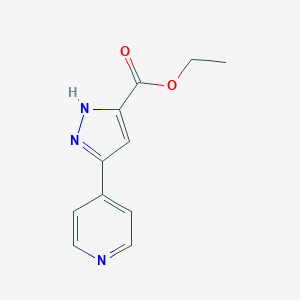
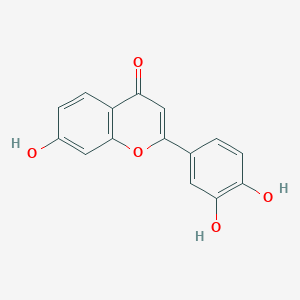
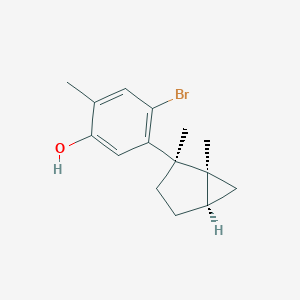
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)